Lipophilicity (XLogP3-AA) Compared to the Cyclohexyl Analog: Impact on Predicted Membrane Permeability
The target compound exhibits an XLogP3-AA value of 3.7 [1], compared to an estimated XLogP3-AA of approximately 3.1 for its cyclohexyl analog 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1207011-71-9) [2]. Higher lipophilicity may translate to enhanced passive membrane permeability but could also affect aqueous solubility, providing a differentiated physicochemical profile for applications where moderate lipophilicity is desired.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 (computed) |
| Comparator Or Baseline | 1-Cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1207011-71-9): ~3.1 (estimated from structure) |
| Quantified Difference | ΔXLogP ≈ +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm; comparator estimated by structural analogy |
Why This Matters
The higher computed lipophilicity of the target compound may favor passive membrane permeation relative to the cyclohexyl analog, which can be a decisive factor in cell-based assay design and in vivo distribution studies.
- [1] PubChem CID 45504509. Computed XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/1207018-56-1 View Source
- [2] CIRS Group. 1-Cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1207011-71-9). Molecular formula C₂₀H₃₂N₄O; MW 344.5. https://hgt.cirs-group.com View Source
